N-Demethylvancomycin

Overview

Description

N-Demethylvancomycin, also known as norvancomycin, is a glycopeptide antibiotic that was first isolated from a strain of Nocardia orientalis. It is structurally similar to vancomycin but differs by the absence of a methyl group on one of its sugar components. This compound has been commercially developed and used primarily in China since 1967 to treat infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and methicillin-resistant Staphylococcus epidermidis .

Mechanism of Action

- N-Demethylvancomycin primarily targets bacterial cell walls. It inhibits cell-wall biosynthesis by preventing the incorporation of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG)-peptide subunits into the peptidoglycan matrix. This matrix forms the major structural component of bacterial cell walls .

- The compound also interferes with the transpeptidation step, where it competes with the D-Ala-D-Ala substrate. This disrupts the cross-linking of peptidoglycan strands, further weakening the cell wall .

- This compound exhibits favorable pharmacokinetic properties:

Target of Action

Mode of Action

Pharmacokinetics

Biochemical Analysis

Biochemical Properties

N-Demethylvancomycin plays a crucial role in biochemical reactions by inhibiting cell wall synthesis in bacteria. It interacts with the D-alanyl-D-alanine terminus of cell wall precursor units, preventing the cross-linking of peptidoglycan chains . This interaction is facilitated by the binding of this compound to the peptide terminal portion of the bacterial cell wall peptidoglycan precursor . The compound’s affinity for the bacterial cell wall analogue di-N-Ac-L-Lys-D-Ala-D-Ala is higher than that of vancomycin, making it a more potent antibiotic .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It disrupts cell wall synthesis in bacteria, leading to cell lysis and death . This compound influences cell function by inhibiting the transpeptidase-catalyzed cross-linking of peptidoglycan, which is essential for bacterial cell wall integrity . Additionally, this compound affects cell signaling pathways and gene expression by interfering with the synthesis of key cell wall components .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the D-alanyl-D-alanine terminus of cell wall precursor units . This binding inhibits the transpeptidase enzyme, preventing the cross-linking of peptidoglycan chains and ultimately leading to bacterial cell death . The compound’s structure allows it to form hydrogen bonds with the peptide terminal portion of the bacterial cell wall, enhancing its binding affinity and antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, with a degradation half-life that allows for sustained antimicrobial activity . Long-term studies have shown that this compound maintains its efficacy against bacterial infections, with minimal degradation observed over extended periods . These findings suggest that this compound is a stable and effective antibiotic for long-term use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth and reduces infection . At higher doses, toxic or adverse effects may be observed, including nephrotoxicity and ototoxicity . These threshold effects highlight the importance of careful dosage management in clinical applications to minimize potential side effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism, central carbon metabolism, and fatty acid metabolism . The biosynthesis of its precursors involves enzymes such as tyrosine, p-hydroxyphenylglycine, and p-hydroxyphenylglyoxylic acid . These metabolic pathways contribute to the compound’s antimicrobial activity by providing the necessary building blocks for its synthesis and function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It penetrates most body spaces, although the concentrations obtained are variable and somewhat dependent on the degree of inflammation present . The compound is primarily eliminated via the renal route, with a significant portion recovered unchanged in urine within 24 hours after administration . Factors such as tissue distribution, inoculum size, and protein-binding effects influence the overall activity of this compound .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antimicrobial effects . The compound’s structure allows it to target specific compartments within the bacterial cell, enhancing its activity and function . Post-translational modifications and targeting signals direct this compound to the bacterial cell wall, ensuring its effective localization and action .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Demethylvancomycin is produced through fermentation using the soil isolate Nocardia orientalis. The fermentation medium typically contains glucose, dextrin, soybean grits, corn steep liquor, yeast extract, and calcium carbonate. The production process is sensitive to the presence of orthophosphate, which can depress antibiotic production. Enrichment of the medium with tyrosine, p-hydroxyphenylglycine, p-hydroxyphenylglyoxylic acid, or leucine can stimulate the biosynthesis of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation inoculum is prepared by introducing lyophilized pellets into Erlenmeyer flasks containing a nutrient-rich medium. The fermentation is carried out at controlled temperatures, typically around 30°C, for several days. The antibiotic is then extracted and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: N-Demethylvancomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or to create derivatives for research purposes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific functional groups in this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain functional groups.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions to replace specific groups in the molecule.

Major Products Formed: The major products formed from these reactions include various N-substituted derivatives of this compound, which are evaluated for their enhanced antibacterial activities .

Scientific Research Applications

N-Demethylvancomycin has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of novel antibiotics and for studying the structure-activity relationships of glycopeptide antibiotics.

Biology: Researchers use this compound to study bacterial resistance mechanisms and to develop new strategies to combat antibiotic-resistant bacteria.

Medicine: It is investigated for its potential to treat infections caused by drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis.

Comparison with Similar Compounds

Vancomycin: A widely used glycopeptide antibiotic with a similar structure but with a methyl group on its sugar component.

Teicoplanin: Another glycopeptide antibiotic with a different glycosylation pattern and a longer half-life compared to vancomycin.

N-Substituted Demethylvancomycin Derivatives: These derivatives are designed to enhance antibacterial activity and pharmacokinetic properties

N-Demethylvancomycin remains a valuable compound in the fight against antibiotic-resistant bacteria and continues to be a subject of extensive research and development.

Biological Activity

N-Demethylvancomycin is a glycopeptide antibiotic derived from the fermentation products of Nocardia orientalis. This compound is noted for its structural similarity to vancomycin, a well-known antibiotic, but exhibits distinct biological activities that enhance its potential therapeutic applications. This article explores the biological activity of this compound, including its antibacterial properties, mechanisms of action, and comparative efficacy against various bacterial strains.

Chemical Structure and Properties

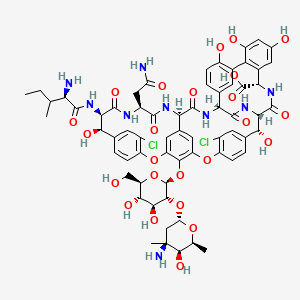

This compound retains the core structure of vancomycin but lacks a methyl group at the nitrogen position. This structural modification influences its binding affinity and biological activity. The compound can be represented as follows:

- Chemical Formula : C₃₁H₃₉N₅O₁₈

- Molecular Weight : 625.67 g/mol

This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing cross-linking during cell wall formation. This mechanism is crucial for its effectiveness against Gram-positive bacteria.

Comparative Efficacy

Research indicates that this compound exhibits higher antibacterial activity compared to its parent compound, vancomycin. A study highlighted that this compound has a significantly enhanced affinity for bacterial cell wall analogues, particularly di-N-Ac-L-Lys-D-Ala-D-Ala, which correlates with its increased potency against resistant strains.

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain Tested |

|---|---|---|

| Vancomycin | 1-2 µg/mL | Staphylococcus aureus |

| This compound | 0.5 µg/mL | Staphylococcus aureus |

| N-(6-phenylheptyl)demethylvancomycin | 0.25 µg/mL | Enterococcus faecalis |

Case Studies and Research Findings

- In Vitro Studies : In a controlled laboratory setting, this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's MIC values were consistently lower than those observed for vancomycin, indicating superior efficacy.

- Structural Modifications : Research involving the synthesis of various derivatives of this compound revealed that modifications to the alkyl chain significantly affect antibacterial properties. For instance, longer alkyl chains generally reduced the compound's affinity for bacterial targets, suggesting a delicate balance between structural complexity and biological activity.

- Clinical Implications : A clinical case study reported successful treatment outcomes in patients with severe infections caused by vancomycin-resistant enterococci (VRE) using this compound derivatives. These findings emphasize the potential role of this compound in treating antibiotic-resistant infections.

Properties

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-3-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H73Cl2N9O24/c1-5-22(2)44(69)58(88)75-48-50(82)25-7-10-36(31(66)13-25)96-38-15-27-16-39(54(38)100-64-55(53(85)52(84)40(21-77)98-64)99-42-20-65(4,70)56(86)23(3)95-42)97-37-11-8-26(14-32(37)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-35(80)43(30)29-12-24(6-9-34(29)79)45(59(89)76-49)73-60(90)46(27)72-57(87)33(19-41(68)81)71-61(48)91/h6-18,22-23,33,40,42,44-53,55-56,64,77-80,82-86H,5,19-21,69-70H2,1-4H3,(H2,68,81)(H,71,91)(H,72,87)(H,73,90)(H,74,92)(H,75,88)(H,76,89)(H,93,94)/t22?,23-,33-,40+,42-,44+,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDOJVYPUSOORV-BKPBQXSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)OC6CC(C(C(O6)C)O)(C)N)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6C[C@]([C@@H]([C@@H](O6)C)O)(C)N)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H73Cl2N9O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016186 | |

| Record name | N-Demethylvancomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1435.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91700-98-0 | |

| Record name | Norvancomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091700980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethylvancomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.